REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH2:11][C:12](OC)=[O:13])#[N:4].C(OCC)(=O)C>C(O)C.CCCCCC>[OH:13][CH2:12][CH2:11][C:10]1[C:5]([C:3]#[N:4])=[CH:6][N:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1CC(=O)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mass
|
Type
|
CUSTOM
|
Details
|
The reaction mass was quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (2% methanol in DCM)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CC=NC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 22.42% | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |